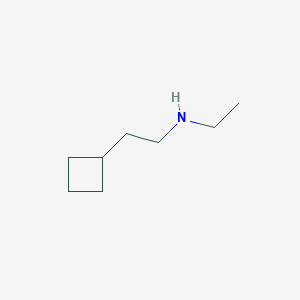

(2-Cyclobutylethyl)(ethyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclobutyl-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-9-7-6-8-4-3-5-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXSSZJDKKPUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Amines, in general, are known to interact with various biological targets, including receptors and enzymes. The specific targets would depend on the structure and properties of the amine.

Mode of Action

Amines are known to exert their effects by releasing endogenous noradrenaline from adrenergic nerve endings. This process involves the amine being taken up into the nerve ending and displacing noradrenaline, which then leaves the nerve ending and interacts with adrenergic receptors.

Biochemical Pathways

For instance, if the amine interacts with adrenergic receptors, it could affect pathways related to the sympathetic nervous system.

Result of Action

Based on the general properties of amines, it can be inferred that the compound may influence cellular processes by interacting with its targets and modulating their activity.

Action Environment

The action, efficacy, and stability of (2-Cyclobutylethyl)(ethyl)amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the amine, and the temperature. .

Biochemical Analysis

Biochemical Properties

(2-Cyclobutylethyl)(ethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amine metabolism, such as monoamine oxidases and transaminases. These interactions often involve the formation of Schiff bases or imines, which are crucial intermediates in many biochemical pathways. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of key proteins. This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding to specific receptors or enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit monoamine oxidase, resulting in increased levels of monoamines in the cell. Additionally, it can form covalent bonds with nucleophilic sites on proteins, leading to changes in their conformation and activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, but it can degrade in the presence of strong acids or bases. Long-term exposure to this compound has been associated with changes in cellular function, such as altered metabolic rates and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been identified, where certain dosages lead to significant changes in physiological parameters, such as blood pressure and heart rate.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of metabolic enzymes, altering the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by amine transporters, which facilitate its uptake and distribution within the cell. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria. Targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its biochemical effects. Additionally, the localization of this compound can influence its interactions with other biomolecules, affecting its overall activity.

Biological Activity

(2-Cyclobutylethyl)(ethyl)amine, a compound with the chemical formula CHN, has garnered attention in various fields of pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Pharmacological Potential

Research indicates that this compound may act as a phosphodiesterase type 10A (PDE10A) inhibitor. PDE10A is predominantly expressed in the mammalian brain, particularly in GABAergic medium spiny neurons. Inhibition of PDE10A has been associated with potential therapeutic effects in treating cognitive deficits related to schizophrenia and other neuropsychiatric disorders .

The mechanism through which this compound exerts its effects involves modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. By inhibiting PDE10A, the compound enhances the levels of these second messengers, which are crucial for neuronal signaling and plasticity .

Case Study 1: Cognitive Deficits in Rodent Models

A study investigated the effects of PDE10A inhibitors, including this compound, on cognitive deficits induced by phencyclidine (PCP) in rats. The results demonstrated that administration of the compound significantly reversed attentional set-shifting deficits caused by PCP exposure, suggesting its potential as a cognitive enhancer .

Case Study 2: Hyperalgesia Treatment

Another research focused on the role of this compound in managing hyperalgesia, particularly in opioid-exposed subjects. The findings indicated that this compound could mitigate pain responses when administered alongside opioid agonists, highlighting its analgesic properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been evaluated through various SAR studies. These studies assess how modifications to the chemical structure influence potency and efficacy. The following table summarizes key findings from SAR investigations:

| Compound Variant | HC50 (μM) | Notes |

|---|---|---|

| Parent Compound | 3.12 | Baseline activity |

| N-(Cyclobutyl)ethyl | 0.21 | Increased potency |

| N-(Cyclopentyl)ethyl | 0.20 | Similar potency as cyclobutyl variant |

| N-(Cyclohexyl)methyl | 0.10 | Highest potency observed |

These results indicate that structural modifications can significantly enhance the biological activity of the compound.

Safety and Toxicity

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. Preliminary toxicity assessments suggest that it exhibits low toxicity levels; however, detailed toxicological studies are necessary to fully establish its safety for clinical use .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

(2-Cyclobutylethyl)(ethyl)amine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, similar compounds have been explored for their potential as analgesics and anti-inflammatory agents due to their ability to interact with biological targets effectively .

Neuropharmacology

Recent studies suggest that cyclobutyl-containing amines may exhibit neuroprotective properties. Research indicates that compounds with a similar backbone can modulate neurotransmitter systems, potentially leading to treatments for neurodegenerative diseases .

Materials Science

Polymer Chemistry

In polymer science, this compound can act as a chain extender or cross-linking agent in the production of polyurethanes and other polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Nanotechnology

The compound's unique structure makes it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can improve bioavailability and targeted delivery .

Chemical Synthesis

Reagent in Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in amination reactions where it can introduce ethylamine functionalities into target molecules. This application is critical in synthesizing complex organic compounds used in various industrial processes .

Catalytic Applications

There is potential for this compound to be used as a ligand in catalytic processes, especially in asymmetric synthesis where selectivity is crucial. The steric and electronic properties of the cyclobutyl group may enhance catalytic efficiency and selectivity in certain reactions .

Case Study 1: Neuroprotective Agents

A study conducted by researchers at a leading pharmaceutical institute explored the neuroprotective effects of cyclobutyl amines. The results indicated that these compounds could significantly reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Study 2: Polymer Enhancement

Research published in the Journal of Polymer Science demonstrated that incorporating this compound into polyurethane formulations improved tensile strength and elasticity compared to traditional formulations without this additive. This enhancement opens avenues for its use in high-performance materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.